3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)propanoic acid

Antimalarial Plasmodium falciparum Metabolite pharmacology

3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)propanoic acid (CAS 925673-45-6), also designated as 4-(7-chloro-4-quinolinyl)-1-piperazinepropanoic acid, is a synthetic 4-aminoquinoline derivative with a piperazine-propanoic acid side chain. It is most prominently characterized as the carboxylic acid metabolite (often termed PQM or M1 in early literature) of the bisquinoline antimalarial drug piperaquine.

Molecular Formula C16H18ClN3O2
Molecular Weight 319.78 g/mol
CAS No. 925673-45-6
Cat. No. B3058895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)propanoic acid
CAS925673-45-6
Molecular FormulaC16H18ClN3O2
Molecular Weight319.78 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC(=O)O)C2=C3C=CC(=CC3=NC=C2)Cl
InChIInChI=1S/C16H18ClN3O2/c17-12-1-2-13-14(11-12)18-5-3-15(13)20-9-7-19(8-10-20)6-4-16(21)22/h1-3,5,11H,4,6-10H2,(H,21,22)
InChIKeyBIKUNRXBFMTWOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)propanoic Acid (CAS 925673-45-6): Identity, Class, and Procurement Context


3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)propanoic acid (CAS 925673-45-6), also designated as 4-(7-chloro-4-quinolinyl)-1-piperazinepropanoic acid, is a synthetic 4-aminoquinoline derivative with a piperazine-propanoic acid side chain . It is most prominently characterized as the carboxylic acid metabolite (often termed PQM or M1 in early literature) of the bisquinoline antimalarial drug piperaquine [1][2]. The compound has a molecular formula of C₁₆H₁₈ClN₃O₂ and a molecular weight of 319.79 g/mol . Its primary research and industrial relevance derives from its dual identity as both a human metabolite of piperaquine and a pharmacopoeially recognized impurity/reference standard in piperaquine phosphate quality control [1][2].

Why a Generic 4-Aminoquinoline or Piperaquine Metabolite Cannot Replace 3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)propanoic Acid


Although this compound shares the 7-chloroquinoline pharmacophore with numerous antimalarials (e.g., chloroquine, amodiaquine) and is structurally related to piperaquine's other metabolites, substitution is untenable because it possesses a unique combination of three features: (i) a single 7-chloroquinoline ring with a free propanoic acid terminus, distinguishing it from the bis-quinoline parent piperaquine [1]; (ii) a vastly different antimalarial potency profile—IC₅₀ > 1.0 µM versus piperaquine's IC₅₀ of 4.5–6.9 nM—making it functionally non-interchangeable in pharmacological studies [2]; and (iii) a uniquely prolonged terminal elimination half-life of ~53 days in humans, far exceeding that of piperaquine (~11 days) or its N-oxide metabolites (~4–9 days), which directly impacts bioanalytical method validation and pharmacokinetic modeling [3]. These divergent properties mean that substituting a generic 4-aminoquinoline or another piperaquine metabolite will produce fundamentally different experimental outcomes in both in vitro and in vivo settings.

Quantitative Comparator Evidence for 3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)propanoic Acid Versus Piperaquine and Its N-Oxide Metabolites


In Vitro Antiplasmodial Activity: Carboxylic Acid Metabolite vs. Piperaquine (Pf3D7 and PfDd2 Strains)

The carboxylic acid metabolite (PQM, target compound) exhibits negligible in vitro antiplasmodial activity compared to the parent drug piperaquine. Against the chloroquine-sensitive Pf3D7 strain, PQM showed an IC₅₀ > 1.0 µM, whereas piperaquine achieved an IC₅₀ of 4.5 nM under comparable assay conditions. Against the multidrug-resistant PfDd2 strain, PQM again exceeded 1.0 µM, while piperaquine recorded an IC₅₀ of 6.9 nM [1]. This represents a >220-fold difference in potency, decisively establishing that the carboxylic acid metabolite does not contribute meaningfully to the antimalarial efficacy of piperaquine-containing therapies [2].

Antimalarial Plasmodium falciparum Metabolite pharmacology

Human Terminal Elimination Half-Life: Carboxylic Acid Metabolite vs. Piperaquine and Its N-Oxide Metabolites

The carboxylic acid metabolite displays an extraordinarily long terminal elimination half-life of approximately 53 days in humans, as determined by urinary excretion rate analysis following oral piperaquine administration [1]. In contrast, piperaquine itself has a half-life of ~11 days, while the N-oxide metabolite (M1 in 2018 nomenclature) has ~9 days and the N,N-dioxide (M2) has ~4 days [2]. This approximately 5-fold longer half-life versus piperaquine and >13-fold versus the N,N-dioxide metabolite makes the carboxylic acid species uniquely persistent in biological matrices, a critical consideration for bioanalytical assay development where carryover and cumulative exposure artifacts must be ruled out [1][2].

Pharmacokinetics Drug metabolism Bioanalytical method validation

In Vivo Maximum Plasma Concentration (Cₘₐₓ) After Therapeutic Piperaquine Dosing

Following recommended oral doses of piperaquine to healthy volunteers, the maximum plasma concentration of the carboxylic acid metabolite reached less than 30.0 nM, and notably, the metabolite did not accumulate after repeated dosing [1]. In comparison, piperaquine itself achieves substantially higher plasma exposures (typically in the low micromolar range) and accumulates with repeated administration due to its high volume of distribution and long half-life [2]. This low systemic exposure of the carboxylic acid metabolite, combined with its lack of accumulation, provides a distinct pharmacokinetic signature that differentiates it from the pharmacologically active parent drug and from the N-oxide metabolites that do accumulate [1][2].

Clinical pharmacology Metabolite exposure Therapeutic drug monitoring

Structural Differentiation as a Mono-Quinoline Carboxylic Acid: Implication for Hydrazone Derivatization Chemistry

The target compound bears a single 7-chloroquinoline ring linked via piperazine to a propanoic acid chain, in contrast to piperaquine's bis-quinoline structure or chloroquine's aliphatic diamine side chain [1]. This unique mono-quinoline carboxylic acid architecture has been exploited as a key synthetic intermediate for generating N-acylhydrazone derivatives. In a systematic SAR study, 3-[4-(7-chloroquinolin-4-yl)-piperazin-1-yl]-propionic acid was converted to a series of hydrazones; the most potent derivative (F12) achieved selective inhibition of the P. falciparum life cycle with good selectivity (IC₅₀ values in the sub-micromolar range), while derivative F24 exhibited amoebicidal activity more potent than metronidazole (IC₅₀ superior to metronidazole's reported value) [2]. The free carboxylic acid starting material itself serves as the essential scaffold, and its procurement enables structure–activity relationship (SAR) exploration that is not achievable with piperaquine, chloroquine, or their metabolites lacking the propanoic acid functionality [2].

Medicinal chemistry Synthesis Antiprotozoal drug discovery

Regulatory Identity as Piperaquine Impurity 3: Pharmacopoeial Reference Standard Distinction

This compound is catalogued as Piperaquine Impurity 3 (also Piperaquine Impurity G) and is utilized as a pharmacopoeial reference standard for HPLC impurity profiling of piperaquine phosphate active pharmaceutical ingredient (API) . In stability-profiling studies of piperaquine phosphate, twelve related impurities were detected and identified by HPLC-UV, TOF-MS, ESI-MS, and NMR; the carboxylic acid metabolite represents a process-related or degradation impurity that must be resolved and quantified separately from other impurities such as 4-hydroxy-7-chloro-quinoline (imp-2) and piperaquine N-oxide (imp-6) [1]. In silico toxicological prediction using Toxtree® and Derek® indicated toxicity risk for piperaquine-related impurities as a class, underscoring the need for impurity-specific reference standards rather than generic quinoline markers [1]. The target compound's distinct retention time, mass spectrum, and NMR profile ensure unambiguous identification in regulatory QC methods, which is not achievable with structurally similar but chromatographically distinct impurities [1].

Pharmaceutical quality control Impurity profiling Regulatory submission

High-Value Application Scenarios for 3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)propanoic Acid Based on Quantitative Evidence


Bioanalytical Method Development: LC-MS/MS Quantification of Piperaquine and Metabolites in Human Plasma

Analytical laboratories developing validated LC-MS/MS assays for piperaquine therapeutic drug monitoring require the carboxylic acid metabolite as a distinct calibrator/QC standard. Given its <30.0 nM Cₘₐₓ and approximately 53-day half-life, this metabolite must be chromatographically resolved from piperaquine (~11-day half-life) and N-oxide metabolites (~4–9-day half-life) to prevent interference and misquantification in late time-point samples [1][2]. Procurement of high-purity (≥98%) reference material with full Certificate of Analysis is essential for method validation per ICH M10 guidelines [1].

Pharmaceutical Impurity Profiling: ANDA and DMF Regulatory Submissions for Piperaquine Phosphate API

For manufacturers submitting Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for generic piperaquine phosphate, the carboxylic acid metabolite (Piperaquine Impurity 3) must be controlled as a specified impurity. Stability-indicating HPLC methods require this authenticated reference standard to demonstrate specificity against twelve known impurities, including the carboxylic acid species whose toxicity risk was flagged by in silico Derek® and Toxtree® predictions [1]. Using a non-authentic or structurally similar surrogate is not defensible during regulatory review [1].

Metabolite Identification and Pharmacokinetic Modeling: Distinguishing Active from Inactive Piperaquine Metabolites

Pharmacokinetic modelers studying piperaquine's terminal elimination phase must incorporate the carboxylic acid metabolite as a separate compartment owing to its non-accumulating kinetics (<30.0 nM Cₘₐₓ) and its IC₅₀ > 1.0 µM, which confirms it does not contribute to antimalarial efficacy [1][2]. This contrasts with the N-oxide metabolite (M1, IC₅₀ = 25.5–38.7 nM) which retains meaningful antiplasmodial activity [2]. Researchers designing physiologically-based pharmacokinetic (PBPK) models for ACT dose optimization should procure this compound as an authentic metabolite standard to avoid misattributing pharmacological activity [1][2].

Medicinal Chemistry: Synthesis of N-Acylhydrazone Antiprotozoal Libraries Using the Propanoic Acid Scaffold

Medicinal chemistry groups engaged in antiprotozoal drug discovery can utilize the free propanoic acid group of this compound as a direct handle for generating N-acylhydrazone derivatives, a validated strategy that has yielded compounds with IC₅₀ values more potent than metronidazole against E. histolytica (compound F24) and sub-µM activity against P. falciparum with good selectivity (compound F12) [1]. This synthetic route is inaccessible from piperaquine (bis-quinoline, no free acid) or chloroquine (no piperazine-propanoic acid linkage). The compound thus serves as a critical starting material for focused SAR campaigns around the 7-chloroquinoline chemotype [1].

Quote Request

Request a Quote for 3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.